

An In-depth Technical Guide on Fmoc-Glu(OMe)-OH

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Compound of Interest

Compound Name: *Fmoc-Glu-OMe*

Cat. No.: *B2794966*

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This guide provides comprehensive information on the chemical properties and applications of Fmoc-Glu(OMe)-OH, a key reagent in peptide synthesis. It is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Properties of Fmoc-Glu(OMe)-OH

Fmoc-Glu(OMe)-OH, also known as N-Fmoc-L-glutamic acid γ -methyl ester, is a derivative of glutamic acid widely used in solid-phase peptide synthesis (SPPS). The N-terminal α -amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected as a methyl ester. This strategic protection allows for the specific incorporation of glutamic acid residues into a growing peptide chain.

Quantitative Data Summary

The key molecular and physical properties of Fmoc-Glu(OMe)-OH are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₂₁ H ₂₁ NO ₆	[1][2][3][4][5][6]
Molecular Weight	383.39 g/mol	[1][4]
Alternate Molecular Weight	383.4 g/mol	[2][5][6]
Alternate Molecular Weight	383.36 g/mol	[3][7]
CAS Number	145038-50-2	[1][2][3]
Appearance	White to off-white solid/powder	[1][3]
Purity	≥ 98% (HPLC)	[3]
Melting Point	110 - 120 °C	[3]
Optical Rotation	[α] _D ²⁰ = -10 ± 2 ° (C=2 in MeOH)	[3]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Experimental Protocol: Dipeptide Synthesis using Fmoc-Glu(OMe)-OH

This section details a standard experimental protocol for the synthesis of a dipeptide, for example, Glu(OMe)-Ala, using Fmoc-Glu(OMe)-OH in solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-Ala-Wang resin
- Fmoc-Glu(OMe)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®

- Dimethylformamide (DMF)
- 20% Piperidine in DMF
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

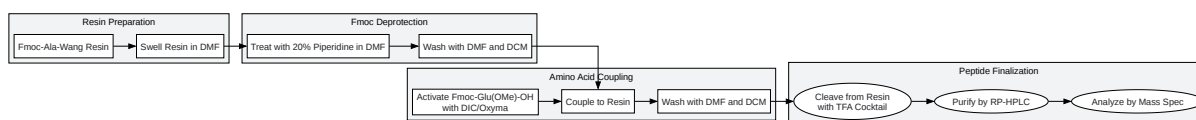
Methodology:

- Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution and repeat the piperidine treatment for another 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling:
 - Dissolve Fmoc-Glu(OMe)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
 - Add the activation mixture to the deprotected resin.
 - Agitate the reaction vessel for 2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
- Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

- Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the newly added glutamic acid residue.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
- Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

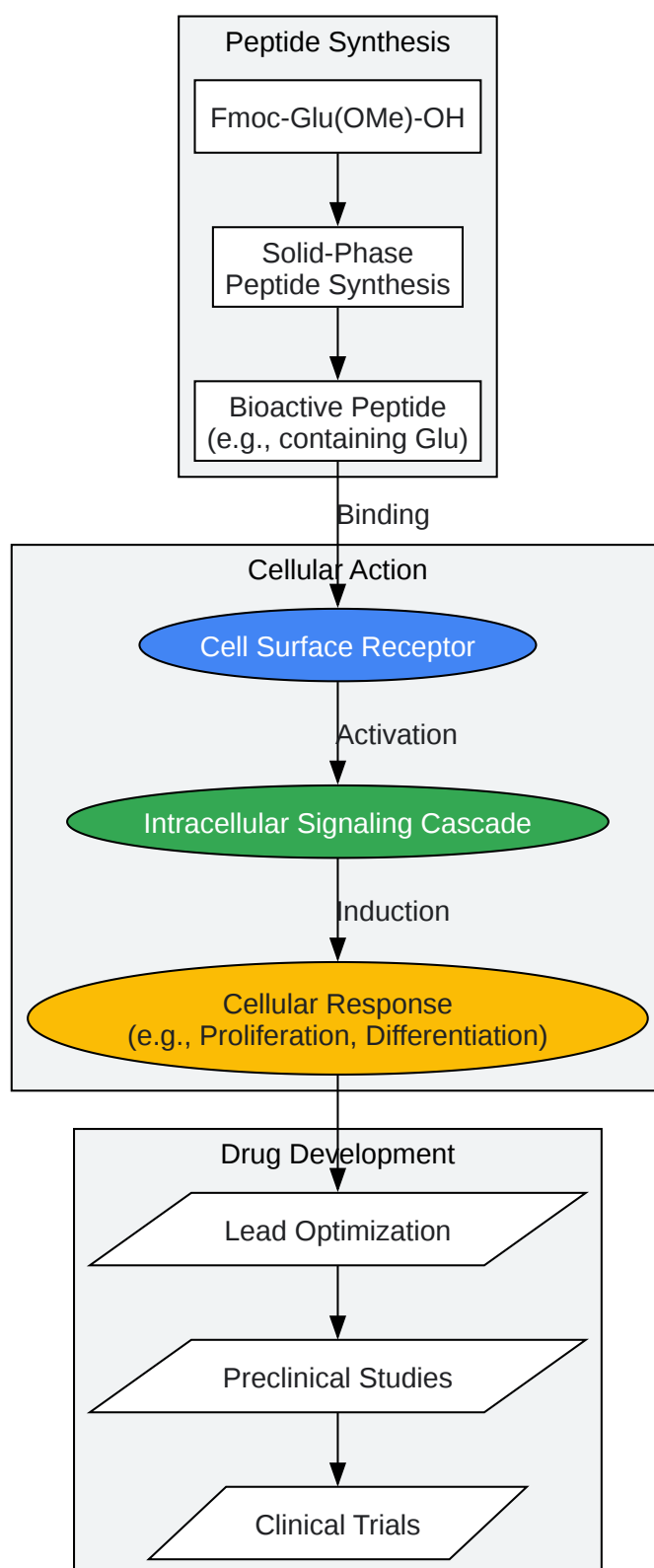
Workflow and Pathway Visualizations

The following diagrams illustrate the key processes and relationships in the context of using Fmoc-Glu(OMe)-OH.



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a dipeptide.



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Caption: Role of a synthesized peptide in a signaling pathway.

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